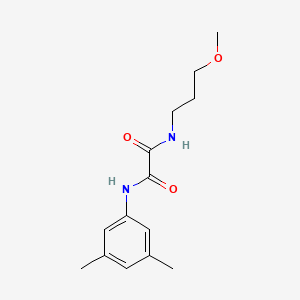

N'-(3,5-DIMETHYLPHENYL)-N-(3-METHOXYPROPYL)ETHANEDIAMIDE

Description

N'-(3,5-Dimethylphenyl)-N-(3-methoxypropyl)ethanediamide is a synthetic diamide compound characterized by a central ethanediamide backbone substituted with a 3,5-dimethylphenyl group and a 3-methoxypropyl chain. For instance, N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () and N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide () share the critical 3,5-dimethylphenyl substituent, which is known to influence bioactivity and molecular geometry.

Properties

IUPAC Name |

N'-(3,5-dimethylphenyl)-N-(3-methoxypropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-10-7-11(2)9-12(8-10)16-14(18)13(17)15-5-4-6-19-3/h7-9H,4-6H2,1-3H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHMDIQLVLLKBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)NCCCOC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-dimethylphenyl)-N-(3-methoxypropyl)oxamide typically involves the reaction of 3,5-dimethylaniline with oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is then reacted with 3-methoxypropylamine to yield the final oxamide compound. The reaction conditions often include the use of an inert solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for oxamides generally involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-dimethylphenyl)-N-(3-methoxypropyl)oxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxamic acid derivatives.

Reduction: Reduction reactions can convert the oxamide group to amine groups.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Oxamic acid derivatives.

Reduction: Corresponding amines.

Substitution: Substituted aromatic derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: May serve as a ligand in biochemical studies.

Medicine: Potential use in drug development due to its structural features.

Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N’-(3,5-dimethylphenyl)-N-(3-methoxypropyl)oxamide would depend on its specific application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

The 3,5-dimethylphenyl group is a recurring motif in compounds with photosynthetic electron transport (PET)-inhibiting activity. In , N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide demonstrated potent PET inhibition in spinach chloroplasts (IC50 ~10 µM), comparable to derivatives with electron-withdrawing substituents like fluorine (e.g., N-(3,5-difluorophenyl)- analog). Key findings include:

| Compound | Substituent Position | Substituent Type | IC50 (µM) |

|---|---|---|---|

| N-(3,5-Dimethylphenyl)-carboxamide | 3,5 | Electron-donating (CH3) | ~10 |

| N-(3,5-Difluorophenyl)-carboxamide | 3,5 | Electron-withdrawing (F) | ~10 |

| N-(2,5-Dimethylphenyl)-carboxamide | 2,5 | Electron-donating (CH3) | ~10 |

The 3,5-dimethylphenyl group enhances lipophilicity, improving membrane penetration and interaction with photosystem II (PSII) targets. Despite being electron-donating, the methyl groups likely stabilize hydrophobic binding pockets, offsetting the reduced electron-withdrawing effects .

Structural and Crystallographic Insights

highlights the impact of meta-substitution on molecular geometry. For example, N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide crystallizes with two molecules per asymmetric unit, while analogs with single meta-substituents (e.g., 3-CH3 or 3-Cl) exhibit one molecule per unit.

| Compound | Substituents | Crystal System | Space Group | Molecules/Unit |

|---|---|---|---|---|

| N-(3,5-Dimethylphenyl)-trichloro-acetamide | 3,5-(CH3)2 | Monoclinic | P2₁/c | 2 |

| N-(3-Chlorophenyl)-trichloro-acetamide | 3-Cl | Monoclinic | P2₁/c | 1 |

| N-(3-Methylphenyl)-trichloro-acetamide | 3-CH3 | Monoclinic | P2₁/n | 1 |

The 3,5-dimethyl substitution increases molecular asymmetry, which may influence intermolecular interactions and solid-state reactivity .

Comparison with Phthalimide Derivatives

discusses 3-chloro-N-phenyl-phthalimide, a structurally distinct compound but relevant for its herbicidal monomer applications. Unlike ethanediamides, phthalimides feature a rigid isoindole-1,3-dione core. However, both classes share substituent-driven design principles:

- Electron-withdrawing vs. donating groups : Phthalimides with chloro substituents prioritize electronic effects for polymerization, while ethanediamides balance lipophilicity and steric effects for bioactivity.

- Synthetic utility: Phthalimides serve as monomers for polyimides, whereas ethanediamides are tailored for PET inhibition.

Biological Activity

N'-(3,5-Dimethylphenyl)-N-(3-methoxypropyl)ethanediamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and therapeutic applications. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula . The structural features include:

- A dimethylphenyl group that may influence its interaction with biological targets.

- A methoxypropyl chain that could affect solubility and bioavailability.

Research indicates that this compound acts as an agonist for specific receptors, notably the thrombopoietin (TPO) receptor. TPO is crucial in regulating platelet production, and compounds that mimic its action can be beneficial in treating conditions like thrombocytopenia.

1. Platelet Production Enhancement

The primary biological activity associated with N'-(3,5-dimethylphenyl)-N-(3-methoxypropyl)ethanediamide is its ability to enhance platelet production. This effect is mediated through the activation of the TPO receptor, leading to increased megakaryocyte proliferation and differentiation.

2. Inhibition of Chitin Synthesis

Although not directly related to the primary activity of this compound, studies on similar compounds have shown that modifications in substituents can lead to varying degrees of chitin synthesis inhibition in pests. This suggests potential applications in agricultural pest management.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential efficacy of N'-(3,5-dimethylphenyl)-N-(3-methoxypropyl)ethanediamide:

- Study on Platelet Activation : A study demonstrated that agonists of the TPO receptor significantly increased platelet counts in animal models. The results indicated a dose-dependent response, highlighting the compound's potential therapeutic role in managing thrombocytopenia .

- Chitin Synthesis Inhibition : Research on structurally similar compounds revealed that certain substitutions at the phenyl ring could enhance or inhibit biological activity, suggesting that N'-(3,5-dimethylphenyl)-N-(3-methoxypropyl)ethanediamide might also exhibit varying effects depending on its substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.